![molecular formula C20H23ClN2O B5677523 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride
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Overview
Description
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride, also known as clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1970s and has been used extensively in scientific research since then. Clonazolam is known for its potent anxiolytic, sedative, and hypnotic effects, making it a valuable tool for studying the mechanisms of anxiety and sleep disorders.
Mechanism of Action
Clonazolam works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the inhibitory neurotransmitter GABA. This leads to an increase in the activity of GABAergic neurons, which results in the sedative, anxiolytic, and hypnotic effects of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride.
Biochemical and Physiological Effects
Clonazolam has a number of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It also has a high affinity for the GABA-A receptor, which makes it a potent sedative and anxiolytic agent.
Advantages and Limitations for Lab Experiments
Clonazolam has several advantages for use in lab experiments. It is a potent drug that produces consistent effects, making it a valuable tool for studying the mechanisms of anxiety and sleep disorders. However, 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride also has some limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride has a high potential for abuse and dependence, which can limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research on 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride. Some of the most promising areas of study include investigating the mechanisms of action of benzodiazepines on the GABA-A receptor, exploring the potential therapeutic uses of these drugs, and developing new and more effective treatments for anxiety and sleep disorders. Additionally, research on the long-term effects of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride use could help to inform policies and guidelines around the use of benzodiazepines in clinical settings.
Synthesis Methods
Clonazolam can be synthesized by reacting 2-chlorobenzaldehyde with phenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with diazepam to form 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride. The synthesis of 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride is a complex process and requires advanced knowledge of organic chemistry.
Scientific Research Applications
Clonazolam has been used extensively in scientific research to study the mechanisms of anxiety and sleep disorders. It has been found to be effective in reducing anxiety and inducing sleep in animal models. Clonazolam has also been used to study the effects of benzodiazepines on the central nervous system and to investigate the potential therapeutic uses of these drugs.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-10-5-4-9-17(19)18(16-7-2-1-3-8-16)15-20(24)23-13-6-11-22-12-14-23/h1-5,7-10,18,22H,6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIOWVPCWNGNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane |
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